Protein hydrolyzates, fibronectin
Description
Properties
CAS No. |
100085-35-6 |
|---|---|
Molecular Formula |
C14H10O4S |
Origin of Product |
United States |
Mechanisms of Fibronectin Proteolytic Processing
Endogenous Proteolytic Enzymes Involved in Fibronectin Hydrolysis
A variety of endogenous enzymes are capable of hydrolyzing fibronectin, leading to its fragmentation. These enzymes can be broadly categorized into matrix metalloproteinases, serine proteases, and lysosomal proteases.
Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-19)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of ECM components. nih.gov Several MMPs have been shown to cleave fibronectin.
MMP-2 (Gelatinase A): MMP-2 is secreted by fibroblasts and is instrumental in tissue remodeling. mdpi.com It possesses an additional fibronectin-like domain within its catalytic site, which enhances its interaction with fibronectin. mdpi.com The cleavage of fibronectin by MMP-2 is a synergistic process that can be influenced by the initial autolytic activities within fibronectin preparations, which expose sites that are more susceptible to MMP-2 cleavage. nih.gov The carboxyl-terminal hemopexin-like domain (PEX) of MMP-2 is critical for its interaction with and subsequent cleavage of fibronectin. nih.gov
MMP-19: While specific details on MMP-19's direct cleavage of fibronectin are less extensively documented in the provided results, the broader family of MMPs is known for its collective ability to degrade virtually all components of the ECM, including fibronectin. nih.gov
MT1-MMP (MMP-14): This membrane-type MMP is a key regulator of fibronectin turnover. It promotes the extracellular cleavage of large fibronectin fibrils, a step that often precedes their endocytosis and intracellular degradation. nih.gov
Serine Proteases (e.g., Trypsin, Plasmin, Thrombin, Neutrophil Elastase)
Serine proteases are a large family of enzymes characterized by a key serine residue in their active site. nih.govmdpi.com They are involved in a multitude of physiological processes, including the breakdown of ECM proteins like fibronectin. nih.gov
Trypsin: As a classic serine protease, trypsin is often used experimentally to map the functional domains of fibronectin by cleaving it into specific fragments. youtube.com
Plasmin: Plasmin is a crucial enzyme in the fibrinolytic system and is responsible for fibronectin cleavage. nih.gov The activation of its zymogen precursor, plasminogen, leads to the generation of multiple fibronectin degradation products, all smaller than the intact 200 kD subunit. nih.gov
Thrombin: A key enzyme in the coagulation cascade, thrombin can also cleave fibronectin. mdpi.comfrontiersin.org Its activity can alter the proteome of neutrophil extracellular traps (NETs), which are composed of DNA, histones, and other proteins, including fibronectin. frontiersin.org
Neutrophil Elastase: Released by neutrophils, this serine protease can degrade fibronectin. nih.gov The degradation products of fibronectin can, in turn, act as agonists for neutrophils, stimulating them to release more elastase in a feedback loop. nih.gov
Lysosomal Proteases (e.g., Cathepsin D)
Lysosomal proteases, or cathepsins, are primarily active within the acidic environment of lysosomes and are responsible for the degradation of intracellular and endocytosed proteins. nih.govwikipedia.org
Cathepsin D: This aspartic endoprotease is ubiquitously distributed in lysosomes and can effectively degrade fibronectin. wikipedia.orgnih.gov The cleavage of fibronectin by Cathepsin D is pH-dependent, with optimal activity occurring at an acidic pH of around 3.5. nih.gov Short digestion with Cathepsin D can yield large fragments where one subunit of the fibronectin dimer remains intact while the other is cleaved. nih.gov Prolonged digestion results in smaller, disulfide-linked fragments. nih.gov For instance, a 140 kDa heparin-binding fragment can be further digested into a 90 kDa fragment and smaller heparin-binding peptides of 35-37 kDa. nih.gov
Autolytic Fragmentation Pathways of Purified Fibronectin
Fibronectin purified from plasma using methods like gelatin affinity chromatography is often unstable and can undergo spontaneous fragmentation. nih.gov This breakdown is attributed to two main causes: co-purified matrix metalloproteinases and an inherent autolytic activity within the fibronectin molecule itself. nih.gov This autolytic activity is believed to be due to a latent serine protease-like activity. nih.gov
This self-degradation can be significantly reduced by serine protease inhibitors or by a limited heat treatment (e.g., 56°C for 30 minutes), which inactivates the inherent protease activities without compromising the cell-attachment function of the fibronectin. nih.gov Interestingly, this heat treatment, while preventing autolysis, increases the susceptibility of the fibronectin molecule to subsequent cleavage by external enzymes like MMP-2, suggesting that the initial autolytic cleavage may emulate a form of conformational disruption that exposes new cleavage sites. nih.gov
Identification of Specific Cleavage Sites and Resulting Defined Fragments
The proteolytic processing of fibronectin by different enzymes results in a variety of well-defined fragments, each often retaining specific domain functions of the parent molecule. The identification of these fragments and their cleavage sites has been crucial for understanding fibronectin's structure and function.
| Enzyme | Cleavage Characteristics & Resulting Fragments | Molecular Weight (kDa) | Source |
| Cathepsin D | Initial cleavage yields a fragment with one intact subunit and one C-terminal piece of the other. Prolonged digestion of a 140 kDa fragment yields a 90 kDa disulfide-linked fragment and smaller heparin-binding peptides. | 140, 90, 75, 65, 37, 36, 35 | nih.gov |
| Plasmin | Cleaves fibronectin into multiple degradation products. | <200 | nih.gov |
| ADAM-8 | Cleaves fibronectin to produce N-terminal fragments containing the VRAA271 neoepitope. | ~29 and other species | nih.gov |
| FN-Gelatinase (Autolytic) | An autolytic fragment of fibronectin itself acts as a protease, degrading gelatin and fibronectin. | 35 | nih.gov |
Table 1: Examples of Proteolytic Fragments of Fibronectin.
Influence of Conformational Changes on Proteolytic Susceptibility
The conformation of the fibronectin molecule plays a significant role in its susceptibility to proteolytic cleavage. Fibronectin is not a static molecule; it can exist in different conformational states, which can be influenced by various factors.
The assembly of fibronectin into fibrils, a process driven by cell contractility, involves stretching the molecule and exposing cryptic binding sites. nih.gov This "unfolding" of specific domains can make certain sites more accessible to proteases. For example, the inclusion of the EDB (extra domain B) splice variant increases the proteolytic sensitivity of fibronectin, suggesting it facilitates a higher rate of ECM turnover. nih.gov
Furthermore, heat treatment can alter fibronectin's conformation. Heating fibronectin at 56°C for 30 minutes eliminates its autolytic activity but simultaneously increases its susceptibility to cleavage by MMP-2. nih.gov This indicates that the compact, soluble form of fibronectin is relatively resistant to certain proteases, and a conformational change, whether through heat or mechanical force, is necessary to expose the sensitive cleavage sites. nih.govnih.gov The binding of certain molecules, like anastellin (a fragment of fibronectin itself), can also affect fibronectin's conformation, enhancing its proteolytic sensitivity. nih.gov
Characterization and Identification Methodologies for Fibronectin Hydrolyzates
Peptide Isolation and Purification Techniques
Initial separation of the peptide mixture generated by the hydrolysis of fibronectin is crucial for downstream analysis. The choice of technique depends on the physicochemical properties of the peptides, such as their affinity for specific ligands, size, and charge.
Affinity chromatography is a powerful technique for isolating peptides based on their specific binding properties. For fibronectin-related peptides, this often involves ligands that fibronectin or its fragments are known to interact with.
A primary method involves using gelatin-Sepharose affinity chromatography. researchgate.net Gelatin, a denatured form of collagen, is a well-known binding partner for fibronectin. This interaction is leveraged to capture fibronectin and its fragments from complex mixtures. nih.govnih.gov In some applications, peptides are isolated from gelatin (a collagen hydrolysate) by using fibronectin itself as the immobilized ligand to specifically capture peptides that bind to it. mdpi.comnih.gov The process involves loading the hydrolyzate onto a column containing the immobilized ligand. After non-binding components are washed away, the bound peptides are eluted by changing the buffer conditions, such as pH or ionic strength, or by introducing a competitive binding agent. nih.gov For instance, arginine has been used effectively to elute fibronectin from gelatin-agarose columns under non-denaturing conditions, which can be followed by a second affinity step using arginine-agarose to further purify the protein. nih.govnih.gov
Table 1: Examples of Affinity Chromatography in Fibronectin Peptide Purification
| Ligand | Analyte Source | Elution Conditions | Purpose | Reference |
|---|---|---|---|---|
| Gelatin-Sepharose | Human Plasma | Arginine Buffer | Purification of intact fibronectin for subsequent hydrolysis or analysis. | nih.govnih.gov |
| Fibronectin-Agarose | Gelatin Hydrolyzate | pH change or denaturing agents | Isolation of specific fibronectin-binding peptides. | mdpi.comnih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Size Exclusion Chromatography (SEC), also known as gel permeation or gel filtration chromatography, separates molecules based on their hydrodynamic volume. lcms.cz It is a principal method for fractionating fibronectin hydrolyzates into different size ranges. researchgate.net The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. researchgate.net
This technique is invaluable for separating peptide fragments of varying molecular weights. Research has shown that SEC can effectively fractionate fibronectin digests using various column types, such as Superdex, Bio-Gel, and Sephadex. researchgate.net Studies analyzing fibronectin-binding peptides from gelatin hydrolyzates have used SEC to determine that peptides within a specific molecular weight range, notably between 2 kDa and 30 kDa, exhibit the highest binding activity to fibronectin. mdpi.comnih.gov The choice of mobile phase is critical to prevent secondary interactions (e.g., ionic or hydrophobic) between the peptides and the column matrix, which can be minimized by using buffers with high salt concentrations or organic additives. technosaurus.co.jp
Molecular Mass Determination and Distribution Analysis
SDS-PAGE is a fundamental technique used to visualize the results of fibronectin hydrolysis and estimate the molecular weight of the resulting fragments. The protein/peptide mixture is treated with sodium dodecyl sulfate (B86663) (SDS), an anionic detergent that denatures the proteins and imparts a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the molecules separate based on their size.
SDS-PAGE analysis can effectively demonstrate the time-dependent hydrolysis of fibronectin by proteases, showing the disappearance of the intact fibronectin band (around 250 kDa for a monomer under reducing conditions) and the appearance of smaller peptide fragments over time. researchgate.netresearchgate.net It allows for a qualitative assessment of the hydrolysate's complexity and the approximate molecular weights of the major peptide products. researchgate.netmdpi.com For example, under non-reducing conditions, fibronectin appears as a dimer of about 500 kDa, and SDS-PAGE can be used to study intramolecular crosslinking. researchgate.net
Table 2: Illustrative SDS-PAGE Analysis of Fibronectin Hydrolysis
| Lane | Sample | Observation | Inferred Molecular Weight | Reference |
|---|---|---|---|---|
| 1 | Control Fibronectin (non-reduced) | Dimer and monomer bands | ~500 kDa and ~250 kDa | researchgate.net |
| 2 | Control Fibronectin (reduced) | Single monomer band | ~250 kDa | researchgate.net |
| 3 | Fibronectin + MMP-19 (24h) | Multiple smaller bands (fragments) | Various, e.g., <200 kDa | researchgate.net |
This table is a representative example based on findings described in the referenced literature.
While SDS-PAGE provides a good qualitative overview, size-exclusion high-performance liquid chromatography (SE-HPLC) offers a more quantitative analysis of the molecular weight distribution within a fibronectin hydrolyzate. researchgate.net SE-HPLC separates the peptides by size, and the resulting chromatogram provides data on the relative abundance of peptides across a wide molecular weight range. nih.gov
This method is crucial for characterizing the heterogeneity of the hydrolysate. For example, SE-HPLC can be optimized to resolve a broad spectrum of size variants, from large fragments over 1,000 kDa to small peptides around 50 kDa. chromatographyonline.com Research combining techniques like dual-polarization interferometry (DPI) with chromatographic separation has confirmed that the molecular weight is a critical factor in the biological activity of fibronectin-binding peptides, with the 2-30 kDa range showing enhanced activity. mdpi.comnih.gov
Amino Acid Sequence Determination and Identification of Specific Peptides
Identifying the precise amino acid sequence of the isolated peptides is the final step in characterization and is essential for understanding their function.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), is the primary method for sequencing peptides from a fibronectin hydrolysate. nih.gov In this process, the peptide mixture is first separated by HPLC and then introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.
Through this approach, researchers have successfully identified the sequences of fibronectin-binding peptides. A study on peptides from gelatin that bind to fibronectin revealed that the active peptides consistently contained core sequences such as "GPAG" or "GPPG". mdpi.com Further investigation using synthesized peptides based on these sequences confirmed that post-translational modifications, such as the hydroxylation of specific proline residues, can be necessary for binding activity. mdpi.comnih.gov In other studies, synthetic peptides mimicking specific regions of fibronectin, such as the Arg-Gly-Asp (RGD) sequence or sequences within the EIIIA domain, have been used to probe their roles in cell adhesion and identify the exact amino acids critical for receptor interaction. researchgate.netnih.gov
Table 3: Examples of Identified Fibronectin-Related Peptides and Sequences
| Peptide/Sequence | Identification Method | Key Finding | Reference |
|---|---|---|---|
| GAPGADGPAGAPGTPGPQGIAGQR | HPLC-MS/MS, Synthesis | Hydroxylation of Proline-8 and Proline-15 is necessary for fibronectin binding. | mdpi.comnih.gov |
| GPPGPMGPPGLAGPPGESGR | HPLC-MS/MS, Synthesis | Fibronectin binding is independent of proline hydroxylation in this sequence. | mdpi.comnih.gov |
| GRGDS | Peptide Synthesis | Mimics the core cell-binding signal of fibronectin, inhibiting cell-substratum adhesion. | nih.gov |
This table summarizes specific sequences and findings from the cited research. P denotes a hydroxylated proline.*
High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the separation and identification of peptides within a complex mixture, such as fibronectin hydrolyzates. mdpi.comnih.govresearchgate.netnih.gov This technique first separates the peptides based on their physicochemical properties, such as hydrophobicity, using a chromatographic column. The separated peptides are then introduced into a mass spectrometer, which measures their mass-to-charge ratio, allowing for precise mass determination and sequencing.
In the analysis of fibronectin-binding peptides from gelatin (denatured collagen), HPLC-MS has been instrumental. nih.govresearchgate.netnih.gov For instance, researchers have utilized HPLC-MS to determine the amino acid sequences of these peptides after their isolation via affinity chromatography. nih.govresearchgate.netnih.gov A typical HPLC system for this purpose might involve a C18 column and a gradient elution with water and acetonitrile (B52724) containing a small percentage of trifluoroacetic acid. mdpi.comnih.gov The subsequent mass spectrometric analysis can then identify the specific peptide sequences and even pinpoint post-translational modifications, such as the hydroxylation of proline residues, which can be crucial for fibronectin binding. mdpi.comnih.gov
The metabolic stability of fibronectin-based peptide radiotracers has also been assessed using reversed-phase HPLC (RP-HPLC). nih.gov This analysis helps determine the integrity of the peptide over time when exposed to biological fluids like human blood plasma. nih.gov Furthermore, targeted HPLC-MS/MS methods, such as Multiple Reaction Monitoring (MRM), are being developed for the comprehensive characterization and relative quantification of specific protein fragments, a technique that could be applied to fibronectin hydrolyzates. mdpi.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another key technique for the analysis of protein hydrolyzates. nih.govyoutube.com In this method, the sample is co-crystallized with a matrix material. youtube.com A pulsed laser beam irradiates the sample, causing the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio. youtube.com
MALDI-TOF MS is particularly useful for determining the molecular masses of peptides and proteins with high accuracy. nih.gov It has been employed to verify the correct masses of recombinant fibronectin fragments. nih.gov In studies of fibronectin-binding peptides from gelatin, MALDI-TOF MS was used to analyze the effects of hydroxylation on the binding activity of synthesized peptides. nih.govresearchgate.netnih.gov This technique can effectively analyze the molecular weight distribution of hydrolysis products. nih.govresearchgate.net For example, it has been used to analyze the polymerization distribution of xylo-oligosaccharides from xylan (B1165943) hydrolysates, demonstrating its utility in characterizing complex mixtures of biomolecules. nih.govresearchgate.net
The combination of techniques like HPLC-MS and MALDI-TOF MS provides a comprehensive approach to identifying and characterizing the peptides within fibronectin hydrolyzates, from determining their primary sequence to analyzing important post-translational modifications. mdpi.comnih.govmdpi.com
Structural and Conformational Analysis of Fibronectin Hydrolyzates
Understanding the three-dimensional structure and conformational changes of fibronectin hydrolyzates is crucial for elucidating their biological function.
Dual-Polarization Interferometry (DPI) for Binding Activity
Dual-Polarization Interferometry (DPI) is a real-time, label-free optical technique used to study molecular interactions and conformational changes at surfaces. wikipedia.orgitn-snal.net It measures the thickness, density, and mass of an adsorbed molecular layer by passing laser light through two waveguides, a sensing and a reference waveguide. wikipedia.orgitn-snal.net This allows for the detailed characterization of binding events, including those involving fibronectin fragments. nih.gov
DPI has been effectively used to analyze the binding of peptides to fibronectin. mdpi.comnih.govnih.gov In a study on fibronectin-binding peptides from gelatin, DPI analysis revealed that peptides with a molecular weight between 2 kDa and 30 kDa exhibited higher binding activity to fibronectin. nih.govnih.gov This indicates that molecular weight is a significant factor in the interaction. The technique can provide real-time data on the binding kinetics and the conformational changes that occur upon binding. itn-snal.netnih.gov For example, it can differentiate between specific and non-specific interactions by measuring changes in the density of the protein adlayer. nih.gov
Spectroscopic Approaches (e.g., FTIR for general composition)
Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide valuable information about the secondary structure and general composition of proteins and their fragments. nih.govnih.gov FTIR spectroscopy measures the absorption of infrared light by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds and secondary structures. leibniz-fli.de
The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the protein's secondary structure. leibniz-fli.de By analyzing the position and shape of this band, researchers can estimate the proportions of different secondary structural elements like α-helices, β-sheets, and turns. nih.govleibniz-fli.de For instance, studies on fibronectin and its domains have used FTIR to reveal significant differences in the secondary structure of various domains. nih.gov The cell-binding domain (CBD) was found to be composed almost entirely of β-sheets and β-turns, while the fibrin-binding domain (FBD) contained a notable amount of aperiodic or random coil structure. nih.gov This suggests that different fragments within a fibronectin hydrolyzate could possess distinct secondary structures, which in turn would influence their function.
Quantitative Analysis of Specific Fibronectin Fragments
Accurately quantifying the concentration of specific fibronectin fragments is essential for many research and diagnostic applications.
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and highly sensitive immunological method for quantifying specific proteins or their fragments in various biological samples. rndsystems.comabcam.comraybiotech.comthermofisher.com The technique typically involves immobilizing an antibody specific to the target molecule on a solid support, followed by the addition of the sample. raybiotech.com The amount of bound target is then detected using another antibody conjugated to an enzyme that produces a measurable signal.
ELISA has been successfully developed and utilized for the quantification of fibronectin and its fragments. nih.govnih.govnih.govnih.gov Competitive ELISAs have been used to measure fibronectin concentrations in tissue extracts. nih.gov Sandwich ELISA kits are commercially available for the measurement of human fibronectin in samples like serum, plasma, and cell culture supernatants, with sensitivities reaching the picogram per milliliter range. rndsystems.comabcam.com
A novel ELISA-based assay was developed to quantify fibronectin matrix assembly sites using a recombinant HA-tagged 70 kDa N-terminal fragment of fibronectin. nih.govnih.gov This assay offers advantages over older methods by avoiding radioactivity and allowing for direct normalization of the bound fragment to cell number. nih.govnih.gov The binding of this fragment was shown to be dose-dependent. nih.gov These ELISA methods can be adapted to specifically quantify different fibronectin hydrolyzate fragments, provided that specific antibodies are available.
Interactive Data Table: ELISA Kit Performance for Human Fibronectin
| Feature | Quantikine Human Fibronectin ELISA Kit rndsystems.com | ab219046 Human Fibronectin ELISA Kit abcam.com | RayBiotech Human Fibronectin ELISA Kit raybiotech.com |
| Assay Type | Solid Phase Sandwich ELISA | Sandwich (quantitative) | Sandwich-based |
| Assay Time | 4.5 hours | 1 hour 30 minutes | ~5 hours |
| Sample Types | Cell Culture Supernates, Cell Lysates, Tissue Lysates, Serum, Plasma, Saliva, Urine, Human Milk | Cell culture extracts, Tissue Extracts, Citrate plasma, Cell culture supernatant, Milk, Serum, EDTA Plasma | Cell Culture Supernatants, Plasma, Serum |
| Sensitivity | Not specified, but measures in ng/mL range | 20.6 pg/mL | 0.6 ng/ml |
| Detection Method | Colorimetric | Colorimetric | Colorimetric |
Western Blot Analysis
Western blot analysis is a fundamental technique used to identify specific protein fragments within a complex mixture, such as a fibronectin hydrolyzate. This immunological method leverages the specificity of antibodies to detect target peptides, providing insights into the cleavage patterns produced by enzymatic hydrolysis.
The process begins with separating the fibronectin fragments by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the fragments are transferred from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). This membrane is then "probed" using primary antibodies that are specific to certain epitopes (regions) of the fibronectin protein.
In studies analyzing the hydrolysis of fibronectin by enzymes like matrix metalloproteinase-19 (MMP-19), researchers use a panel of monoclonal antibodies that recognize different domains of the intact fibronectin molecule. researchgate.net For instance, one antibody might target the gelatin-binding region, another the central cell-binding domain, and a third the C-terminal heparin-binding domain. researchgate.net By observing which fragments are detected by each specific antibody, researchers can map the cleavage sites and determine the nature of the hydrolytic fragments. After the primary antibody binds, a secondary antibody, which is linked to a detection enzyme, is added to generate a signal (chemiluminescent or colorimetric), making the protein fragments visible as distinct bands on the membrane. researchgate.netnih.gov
The table below summarizes findings from a Western blot analysis of fibronectin hydrolyzed by MMP-19, illustrating how different antibodies identify specific cleavage products. researchgate.net
| Antibody Target Domain | Original Protein Band | Major Cleavage Products Detected |
| Gelatin-Binding Region | Present | Fragments of reduced molecular weight |
| Central Cell-Binding Region | Present | Distinct smaller fragments |
| C-terminal Heparin-Binding Domain | Present | Specific low molecular weight bands |
This table is a representative example based on findings from studies analyzing fibronectin hydrolysis. researchgate.net
Targeted Quantitative Mass Spectrometry
Targeted quantitative mass spectrometry offers a highly sensitive and specific approach for both identifying and quantifying particular peptides within a fibronectin hydrolysate. nih.gov Unlike Western blotting, which relies on antibody availability, mass spectrometry directly measures the mass-to-charge ratio of the peptides themselves, allowing for precise quantification and the identification of novel fragments. nih.govnih.gov
Multiple-reaction monitoring (MRM) and selected reaction monitoring (SRM) are common targeted mass spectrometry techniques. nih.gov These methods operate on triple quadrupole or similar mass spectrometers and provide exceptional selectivity by performing two stages of mass filtering. nih.gov First, a specific precursor ion (the intact peptide of interest) is selected. This peptide is then fragmented in a collision cell, and a specific fragment ion (product ion) is selected and measured by the final mass analyzer. nih.gov This precursor-product ion pair, known as a "transition," is unique to the target peptide, minimizing interference from other molecules in the complex hydrolysate mixture.
For absolute quantification, a known amount of a stable isotope-labeled version of the target peptide is added to the sample as an internal standard. nih.gov Since this standard is chemically identical but mass-shifted, it co-elutes and co-ionizes with the native peptide, allowing for highly accurate quantification by comparing the signal intensities of the native and labeled peptides. nih.govacs.org This approach can achieve very low detection limits, often in the attomole (amol) range, and can measure dozens to hundreds of peptides in a single analysis. nih.govthermofisher.com
The key principles and advantages of this methodology are outlined in the table below.
| Feature | Description |
| Specificity | Utilizes unique precursor-product ion "transitions" for each peptide, virtually eliminating off-target signals. nih.gov |
| Sensitivity | Capable of detecting and quantifying peptides at very low concentrations (attomole to femtomole levels). thermofisher.com |
| Multiplexing | Allows for the simultaneous quantification of hundreds of different peptides in a single liquid chromatography-mass spectrometry (LC-MS) run. nih.gov |
| Absolute Quantification | Employs stable isotope-labeled internal standards to provide precise concentration measurements of specific fibronectin fragments. nih.gov |
| Versatility | Does not require the development of specific antibodies, enabling the analysis of any protein fragment, including those with post-translational modifications. nih.gov |
Assessment of Degree of Hydrolysis in Protein Mixtures
The degree of hydrolysis (DH) is a critical parameter for characterizing protein hydrolyzates. It is defined as the percentage of cleaved peptide bonds out of the total number of peptide bonds in the substrate protein. nih.gov Accurately measuring the DH is essential as it influences the functional and bioactive properties of the fibronectin hydrolysate. Several methods are commonly used to determine the DH. nih.gov
o-Phthaldialdehyde (OPA) Method : This spectrophotometric method is based on the reaction of OPA with the primary amino groups of the N-terminal amino acids and the side chain of lysine, which are liberated during hydrolysis. The resulting derivative is measured by absorbance, and the increase in free amino groups corresponds directly to the number of cleaved peptide bonds. nih.gov
Trinitrobenzenesulfonic Acid (TNBS) Method : Similar to the OPA method, the TNBS method relies on the reaction of TNBS with primary amino groups to form a colored derivative that can be quantified spectrophotometrically at 340 nm. nih.govresearchgate.net A standardized procedure involves dissolving the hydrolysate, adding a phosphate (B84403) buffer and the TNBS reagent, incubating the mixture, and then stopping the reaction with hydrochloric acid before reading the absorbance. researchgate.net
pH-Stat Method : This technique measures the protons released during the enzymatic hydrolysis of peptide bonds. nih.gov The hydrolysis is carried out in a temperature-controlled vessel at a constant pH. As the reaction proceeds and protons are released, a titrator automatically adds a base (e.g., NaOH) to maintain the pH. The volume of base consumed over time is directly proportional to the number of peptide bonds cleaved, allowing for the calculation of the DH. nih.gov
The choice of method depends on factors such as the specific protein, the presence of interfering substances, and the desired accuracy. The table below compares these common methods for assessing the degree of hydrolysis.
| Method | Principle | Advantages | Disadvantages |
| o-Phthaldialdehyde (OPA) | Reacts with primary amino groups to form a measurable colored product. nih.gov | High sensitivity and speed; does not require protein removal. | The response can vary between different amino acids. nih.gov |
| Trinitrobenzenesulfonic Acid (TNBS) | Reacts with primary amino groups to form a stable, colored derivative. nih.govresearchgate.net | Generally provides good accuracy and reproducibility. nih.gov | Can be time-consuming; TNBS is light-sensitive and potentially hazardous. |
| pH-Stat | Measures the consumption of base needed to maintain a constant pH as protons are released during hydrolysis. nih.gov | Simple, real-time monitoring of the hydrolysis process. | Accuracy depends on the pK of the amino groups, which is affected by peptide size and temperature. nih.gov |
The degree of hydrolysis is highly dependent on the reaction conditions. The following table provides an illustrative example of how DH can be influenced by factors such as enzyme concentration and temperature, based on typical findings in protein hydrolysis studies. nih.gov
| Parameter | Condition | Resulting Degree of Hydrolysis (DH) % |
| Enzyme Concentration | 1% | 4.60% |
| 2% | 5.01% | |
| 5% | 6.83% | |
| Temperature | 35°C | 4.99% |
| 60°C | 7.49% | |
| 70°C | < 7.49% (due to enzyme denaturation) |
This table is a representative example based on data from protein hydrolysis experiments. nih.gov
Molecular and Cellular Mechanisms of Action of Fibronectin Hydrolyzates in in Vitro Systems
Receptor Binding and Downstream Signaling
Fibronectin hydrolyzates exert their effects by engaging with a variety of cell surface receptors, which in turn triggers intracellular signaling cascades that dictate cellular responses. These interactions can be both integrin and non-integrin mediated.
Integrins are a major family of cell surface receptors that mediate cell-matrix interactions. imrpress.com Fibronectin contains several domains that are recognized by different integrins. nih.gov The central cell-binding domain of fibronectin contains the well-characterized Arg-Gly-Asp (RGD) sequence, which is a primary binding site for several integrins, including α5β1. nih.gov The α5β1 integrin is often referred to as the "classical" fibronectin receptor. nih.gov
Research has shown that the interaction of cells with fibronectin is a complex process involving multiple sites on the fibronectin molecule. nih.gov For instance, the formation of a fibronectin matrix is a cell-mediated process that requires both the ligation of the α5β1 integrin with the RGD sequence and the binding of the N-terminus of fibronectin to distinct cell surface receptors. nih.gov Studies using fibronectin fragments have revealed that different domains can elicit specific cellular responses through their interaction with α5β1. The amino-terminal domain of fibronectin, for example, can bind to the α5β1 integrin and support cell adhesion. nih.gov Interestingly, amino-terminal fibronectin fragments and RGD-containing peptides can compete for binding to α5β1, suggesting that these two domains cannot bind to the same integrin molecule simultaneously. nih.gov
The α4β1 integrin recognizes a different site within the fibronectin molecule, specifically within the V region (also known as the type III connecting segment or III-CS). imrpress.com This interaction is important for the adhesion and migration of certain cell types, such as lymphocytes. imrpress.com
Fibroblast transmigration from a collagen matrix into a fibrin (B1330869) clot, a process mimicking early wound healing, is dependent on fibronectin and is inhibited by antibodies against the α5β1 and αvβ3 integrin receptors, highlighting the critical role of these integrins in cell migration. nih.gov
| Receptor | Fibronectin Binding Site(s) | Key Cellular Functions Mediated | References |
| α5β1 Integrin | RGD sequence in the central cell-binding domain, Amino-terminal domain | Cell adhesion, cell spreading, matrix assembly, cell migration | nih.gov, nih.gov |
| α4β1 Integrin | V (III-CS) region | Lymphocyte adhesion and migration | imrpress.com |
| αvβ3 Integrin | RGD sequence | Cell migration | nih.gov |
Beyond integrins, fibronectin and its fragments can also interact with other types of receptors, such as Toll-like receptors (TLRs). TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system. mdpi.com The extra domain A (EDA) of fibronectin, as well as the first type III domain (FnIII-1c), have been identified as damage-associated molecular patterns (DAMPs) that can activate TLRs. mdpi.comnih.gov Specifically, the EDA domain can induce the homodimerization of TLR4, leading to the activation of downstream inflammatory signaling pathways. mdpi.com The FnIII-1c fragment has been shown to activate TLR4 in some cell types and TLR2 in others. mdpi.comnih.gov The activation of TLR4 by FnIII-1c often requires the presence of accessory molecules like MD2 and CD14. mdpi.com
CD93, a transmembrane receptor, has also been implicated in mediating the effects of fibronectin. CD93 is required for the full activation of β1 integrin and the subsequent fibrillogenesis of fibronectin in endothelial cells. nih.govnih.gov The interaction between CD93 and fibronectin is stabilized by the extracellular matrix protein multimerin-2 (MMRN2), which anchors CD93 to fibronectin. nih.govresearchgate.net This complex plays a role in tumor angiogenesis by promoting endothelial cell migration and the organization of the fibronectin matrix. nih.govnih.gov
| Receptor | Fibronectin Fragment/Domain | Key Cellular Functions Mediated | References |
| TLR4 | EDA domain, FnIII-1c | Innate immune response, inflammation | nih.gov, mdpi.com |
| TLR2 | FnIII-1c | Innate immune response | nih.gov, mdpi.com |
| CD93 | Not specified | β1 integrin activation, fibronectin fibrillogenesis, endothelial cell migration | nih.gov, researchgate.net, nih.gov |
The binding of fibronectin hydrolyzates to their receptors initiates a cascade of intracellular signaling events. One of the key pathways activated is the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a transcription factor that plays a central role in regulating inflammatory responses, cell proliferation, and survival. frontiersin.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins. frontiersin.org Upon stimulation, these inhibitors are degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. frontiersin.org
The activation of TLR4 by fibronectin fragments like the EDA domain leads to the activation of NF-κB and MAP kinases, which in turn initiates the transcription of inflammatory genes. mdpi.com In nucleus pulposus cells, fibronectin has been shown to increase the activation of NF-κB, leading to a decrease in the production of proteoglycans, which are essential for maintaining healthy disc function. nih.gov In endothelial cells, flow-induced NF-κB activation is dependent on the underlying extracellular matrix, with fibronectin promoting this activation. nih.gov
The interaction of fibronectin with integrins also triggers signaling pathways. For example, the binding of the amino-terminal domain of fibronectin to α5β1 stimulates distinct intracellular tyrosine kinase signaling pathways. nih.gov Furthermore, the CD93-MMRN2 complex, by promoting β1 integrin activation, leads to the phosphorylation of the downstream molecule focal adhesion kinase (FAK), which is crucial for cell migration. nih.govresearchgate.net
Modulation of Cellular Adhesion and Spreading In Vitro
Cellular adhesion to the extracellular matrix is a fundamental process that governs cell morphology, survival, and function. cellbiolabs.com Fibronectin and its hydrolyzates are potent modulators of cell adhesion and spreading. mdpi.com The process of cell adhesion involves the attachment of cells to a substrate, followed by spreading, which is characterized by an increase in cell area and the formation of organized adhesive structures. mdpi.comnih.gov
Numerous in vitro studies have demonstrated that surfaces coated with fibronectin promote cell adhesion and spreading for a variety of cell types, including osteoblasts, mesenchymal stem cells, and endothelial cells. mdpi.commdpi.com The interaction between cells and fibronectin that leads to adhesion is primarily mediated by integrins. wikipedia.org The binding of integrins to fibronectin initiates the recruitment of cytoskeletal proteins to form focal adhesions, which are specialized structures that link the ECM to the actin cytoskeleton. nih.gov
The process of cell spreading on fibronectin can trigger intracellular signaling events, such as an elevation in intracellular free calcium. semanticscholar.org This increase in calcium is dependent on extracellular calcium and is triggered by integrin-mediated spreading. semanticscholar.org
Influence on Cell Migration and Motility in Model Systems
Cell migration is a complex and highly integrated process that is essential for numerous physiological and pathological events, including embryonic development, wound healing, and cancer metastasis. mybiosource.com Fibronectin and its hydrolyzates play a crucial role in directing cell migration. nih.gov
In vitro models of cell migration, such as wound healing assays and transwell migration assays, have been instrumental in elucidating the role of fibronectin in this process. mybiosource.complatypustech.com In these assays, fibronectin can act as a haptotactic stimulus, meaning that cells will migrate along a gradient of substrate-bound fibronectin. nih.gov The ability of cells to migrate on fibronectin is largely dependent on their expression of fibronectin-binding integrins, particularly α5β1. nih.gov Cells deficient in the α5β1 receptor exhibit significantly reduced motility on fibronectin substrates. nih.gov
Fibronectin fragments can also act as chemoattractants, actively recruiting cells to a specific location. nih.gov For instance, certain proteolytic fragments of fibronectin can promote chemotactic migration. nih.gov The migratory response of cells to fibronectin involves the dynamic regulation of cell-matrix adhesions and the reorganization of the actin cytoskeleton. nih.gov
The transmigration of fibroblasts from a collagen-rich environment to a fibrin-rich matrix, as seen in wound healing, is facilitated by fibronectin acting as a conduit for cell movement. nih.gov This process is dependent on the engagement of α5β1 and αvβ3 integrins. nih.gov
Regulation of Cellular Proliferation and Differentiation In Vitro
Fibronectin and its hydrolyzates can influence not only the physical behavior of cells but also their fundamental biological processes of proliferation and differentiation. nih.govnih.gov The interaction of cells with the fibronectin matrix can provide signals that regulate cell cycle progression and lineage commitment. nih.gov
In the context of chondrogenesis (cartilage formation), fibronectin is abundant during the early stages of mesenchymal cell condensation and is thought to promote proliferation during the differentiation phase. nih.gov In adult stem cells, fibronectin has been observed to promote differentiation towards skeletal lineages while suppressing adipogenic (fat cell) differentiation. nih.gov Adhesion to fibronectin has been shown to be crucial for maintaining the regenerative capacity of human hematopoietic stem and progenitor cells during ex vivo culture. nih.gov
Fibronectin can also modulate the response of cells to growth factors. For example, in primary lens epithelial cells, culturing on fibronectin upregulates canonical TGFβ signaling, which in turn promotes differentiation into cell types associated with posterior capsule opacification, a common complication of cataract surgery. nih.gov
The effects of fibronectin on proliferation can be cell-type specific. For instance, in odontoblast-like cells, fibronectin-coated substrates were found to promote cell spreading and proliferation. nih.gov Conversely, in other contexts, fibronectin fragments have been associated with processes that may limit proliferation, such as the induction of inflammatory responses that can alter the cellular microenvironment. nih.gov
Impact on Extracellular Matrix Turnover and Remodeling In Vitro
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its constant remodeling, involving a delicate balance between synthesis and degradation of its components, is crucial for tissue homeostasis, development, and repair. nih.govnih.gov Fibronectin, a key glycoprotein (B1211001) of the ECM, and its proteolytic fragments, known as protein hydrolyzates, play a pivotal role in orchestrating these remodeling processes. nih.gov These fragments can exert distinct biological activities not displayed by the intact molecule, influencing cell behavior and matrix architecture. nih.gov
Effects on ECM Component Synthesis and Secretion (e.g., Procollagen I, Hyaluronan) by Fibroblasts
Fibronectin and its hydrolyzates significantly influence the production and organization of other critical ECM components by fibroblasts, the primary cells responsible for ECM synthesis. The polymerization of fibronectin into fibrils is a prerequisite for the deposition of other matrix proteins, including collagen I. nih.govnih.gov In the absence of a stable fibronectin matrix, the assembly of collagen fibrils is impaired. nih.govnih.gov
Research indicates a complex interplay between fibronectin and hyaluronan, another major ECM constituent. Inhibition of hyaluronan synthesis in fibroblasts can lead to a reduction in fibronectin levels, suggesting a coordinated regulation between these two molecules. plos.org Conversely, studies using hydrogels composed of fibronectin functional domains coupled to a hyaluronan backbone have been shown to stimulate fibroblast responses critical for wound healing, such as migration and proliferation. nih.gov
Fibroblasts from different tissue origins can exhibit varying capacities for ECM protein synthesis. For instance, fibroblasts derived from phenytoin-induced gingival hyperplasia have been shown to synthesize greater amounts of total protein and collagen compared to normal gingival fibroblasts. nih.gov While variations in fibronectin synthesis were also noted, periodontal ligament (PDL) fibroblasts appeared to produce more fibronectin than other gingival fibroblast types. nih.gov Furthermore, studies on renal fibrosis models have shown that fibroblasts expressing the hyaluronan synthase 2 (HAS2) isoform have increased expression of pro-fibrotic markers like EDA-fibronectin and Collagen-IA1. biorxiv.org This highlights how the context of cellular activation and the specific molecular environment dictate the ultimate effect on ECM synthesis.
Table 1: Influence of Fibronectin and Related Molecules on ECM Synthesis by Fibroblasts This table summarizes the observed effects of fibronectin, its fragments, and associated molecules on the production of key extracellular matrix components in vitro.
| Modulator | Target Cell | Effect on ECM Component | Key Finding |
|---|---|---|---|
| Fibronectin Polymerization | Fibroblasts | Required for Collagen I deposition. nih.govnih.gov | A stable fibronectin matrix is essential for organizing other ECM proteins. |
| Hyaluronan Synthesis Inhibition (using 4-MU) | Trabecular Meshwork Cells | Reduces fibronectin mRNA and protein levels. plos.org | Suggests a coordinated regulation between hyaluronan and fibronectin synthesis. |
| Fibronectin Functional Domains (coupled to hyaluronan) | Adult Human Dermal Fibroblasts | Stimulates fibroblast migration and proliferation. nih.gov | Demonstrates the potential of fibronectin-based biomaterials in wound repair. |
| Phenytoin-induced Hyperplasia | Gingival Fibroblasts | Increases total protein and collagen synthesis. nih.gov | Shows that pathological conditions can alter the synthetic profile of fibroblasts. |
| HAS2 Isoform Expression | Renal Fibroblasts | Increases EDA-fibronectin and Collagen-IA1 mRNA. biorxiv.org | Links specific hyaluronan synthase activity to a pro-fibrotic ECM phenotype. |
Regulation of Protease Expression and Activity (e.g., Matrix Metalloproteinases)
The degradation of the ECM is primarily mediated by a family of enzymes known as matrix metalloproteinases (MMPs). mdpi.com Fibronectin and its hydrolyzates can directly regulate the expression and activity of these proteases, thereby controlling ECM breakdown. Intact fibronectin has been shown to induce the expression and activity of MMP-9 in human umbilical vein endothelial cells through integrin-dependent signaling pathways. nih.gov This induction of MMPs can lead to the degradation of surrounding collagen, facilitating processes like angiogenesis. nih.gov
The activity of MMPs is essential for fibroblast-mediated matrix contraction and remodeling. arvojournals.org Studies on Dupuytren's disease, a fibroproliferative disorder, have shown that fibroblasts from the affected tissue contract collagen lattices to a greater extent than control fibroblasts, a process that correlates with MMP activity. dupuytrens.org Specifically, MMP-2 activity was found to be concomitant with lattice contraction, suggesting a role in processing and remodeling the collagen matrix. dupuytrens.org Inhibition of MMPs with a broad-spectrum inhibitor, ilomastat, significantly reduced this contraction, highlighting the critical role of these proteases. dupuytrens.org
Furthermore, the type of MMP involved can be specific to the context. For instance, fibroblast invasion of fibrin gels, a process mimicking wound healing, is dependent on membrane-anchored MMPs, particularly MT1-MMP, MT2-MMP, and MT3-MMP. nih.gov Granzyme B, a serine protease, can also cleave multiple ECM components, including fibronectin and vitronectin, impacting cellular adhesion and migration. frontiersin.org This demonstrates that fibronectin fragments can be generated by various proteases, and in turn, fibronectin itself can influence the expression of the very enzymes that degrade the matrix.
Table 2: Regulation of Matrix Metalloproteinases by Fibronectin This table outlines the regulatory effects of fibronectin on the expression and activity of different Matrix Metalloproteinases (MMPs) in vitro.
| Cell Type | Stimulus/Condition | Regulated Protease | Observed Effect |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Fibronectin | MMP-9 | Increased expression and activity. nih.gov |
| Dupuytren Fibroblasts | Collagen Lattice Contraction | MMP-1, MMP-2 | Activity is suppressed by the MMP inhibitor ilomastat, reducing contraction. dupuytrens.org |
| Dupuytren Fibroblasts | Collagen Lattice Contraction | MT1-MMP | Activity is upregulated following treatment with the MMP inhibitor ilomastat. dupuytrens.org |
| Mouse Fibroblasts | Fibrin Gel Invasion | MT1-MMP, MT3-MMP | Expression detected; crucial for fibrin-invasive activity. nih.gov |
Mechanisms of Fibronectin Matrix Internalization and Degradation (e.g., Lysosomal, Ubiquitin-Proteasome Pathway, Caveolin-1 (B1176169) Dependence)
The turnover of the fibronectin matrix is a cell-mediated process involving internalization and subsequent intracellular degradation. A primary mechanism for this is a caveolin-1-dependent process. nih.govnih.govmolbiolcell.org Caveolae, small invaginations of the plasma membrane, are involved in the endocytosis of the fibronectin matrix. nih.gov Down-regulation of caveolin-1 using RNA interference has been shown to inhibit the loss of fibronectin matrix fibrils, reduce fibronectin internalization, and decrease its degradation. nih.govmolbiolcell.org This process is also dependent on β1 integrin endocytosis, which acts as a receptor-mediated pathway for fibronectin uptake and is also regulated by caveolin-1. biologists.com
Once internalized, fibronectin is trafficked for degradation. Evidence points towards the lysosomal pathway as a major site for this breakdown. molbiolcell.org The use of chloroquine, an inhibitor of lysosomal degradation, has been shown to block fibronectin degradation, leading to the accumulation of internalized fibronectin that co-localizes with lysosomal markers like LAMP-1. nih.govmolbiolcell.org In certain contexts, such as in breast cancer cells, the presence of fibronectin in the extracellular matrix can rescue estrogen receptor α (ERα) from lysosomal degradation, highlighting a mechanism of microenvironmental regulation. nih.govnih.gov
In addition to the lysosomal pathway, the ubiquitin-proteasome pathway is also implicated in the degradation of fibronectin-related signaling molecules. thermofisher.com The ubiquitin-proteasome system is the key pathway for the degradation of most intracellular proteins, where proteins are tagged with ubiquitin for destruction by the proteasome. thermofisher.com Specifically, pro-apoptotic fragments of fibronectin have been found to induce the degradation of ubiquitinated p53 via the proteasome in periodontal ligament cells. nih.govnih.gov Treatment with proteasome inhibitors like MG132 and lactacystin (B1674225) prevented the degradation of p53, confirming the involvement of this pathway. nih.govnih.gov This indicates that signals originating from a fragmented fibronectin matrix can co-opt the cell's primary protein degradation machinery to induce apoptosis. nih.gov
Table 3: Key Pathways in Fibronectin Matrix Degradation This table details the primary cellular pathways and molecules involved in the internalization and degradation of the fibronectin matrix in vitro.
| Degradation Pathway | Key Molecules/Processes | Function | Supporting Evidence |
|---|---|---|---|
| Caveolin-1 Dependent Endocytosis | Caveolin-1, β1 Integrins | Regulates the internalization of fibronectin matrix fibrils. nih.govnih.govbiologists.com | Down-regulation of caveolin-1 inhibits fibronectin internalization and degradation. nih.govmolbiolcell.org |
| Lysosomal Pathway | Lysosomes, Chloroquine (inhibitor) | Intracellular degradation of endocytosed fibronectin. molbiolcell.org | Inhibition of lysosomes prevents fibronectin degradation. nih.govmolbiolcell.org Fibronectin can rescue certain proteins from this pathway. nih.govnih.gov |
| Ubiquitin-Proteasome Pathway | Ubiquitin, Proteasome, p53 | Degradation of specific signaling proteins (e.g., p53) in response to fibronectin fragments. nih.govnih.gov | Proteasome inhibitors block the degradation of p53 induced by pro-apoptotic fibronectin fragments. nih.govnih.gov |
Elucidation of Matrikine Concept: ECM Proteolysis Generating Signaling Molecules
The proteolytic degradation of extracellular matrix proteins like fibronectin is not merely a process of structural removal but also a mechanism for generating new biological signals. This concept is encapsulated by the term "matrikine," which defines proteinase-generated fragments of ECM molecules that possess distinct bioactivities not found in the full-length parent molecule. nih.gov
Proteolytic cleavage of fibronectin by enzymes such as trypsin, chymotrypsin (B1334515), or proteases found in inflammatory environments yields an array of fibronectin fragments (FNFr). nih.govnih.gov These fragments can function as potent signaling molecules. For example, while full-length fibronectin primarily mediates cell adhesion, specific FNFr can induce migration and invasion in cancer cells. nih.gov This activity is often mediated through integrin receptors, such as α5β1, which recognize these fragments and trigger downstream signaling cascades. nih.gov
The generation of matrikines introduces another layer of complexity to the interplay between the ECM and growth factor signaling. nih.gov Proteolytic processing can release growth factors sequestered within the fibronectin matrix while simultaneously generating bioactive fibronectin fragments. nih.gov These fragments can, in turn, regulate growth factor signaling, for instance, by affecting the endocytosis of their receptors. nih.gov Therefore, the proteolysis of fibronectin is a critical regulatory event that transforms the ECM from a static scaffold into a dynamic signaling hub, releasing matrikines that actively direct cell behavior in processes ranging from wound healing and development to pathological conditions like cancer metastasis and fibrosis. nih.govnih.gov
Preparation and Engineering of Specific Fibronectin Hydrolyzates for Research Applications
Controlled Enzymatic Hydrolysis Protocols for Specific Fragments
The generation of specific fibronectin fragments through enzymatic hydrolysis is a fundamental technique for studying its functional domains. The choice of enzyme and the control of digestion parameters are critical for obtaining a desired fragmentation pattern. Various proteases, including trypsin, chymotrypsin (B1334515), plasmin, and cathepsin D, are known to cleave fibronectin, typically at the flexible inter-domain linker regions. nih.gov
Controlled enzymatic digestion allows for the isolation of fragments with distinct biological activities. For instance, a 30 kDa N-terminal fragment has demonstrated greater chemotactic activity for monocytes than the intact fibronectin molecule. nih.gov Similarly, a 120 kDa fragment containing the central cell-binding domain has been shown to influence the expression of matrix metalloproteinases in fibroblasts. nih.gov
Optimization of the hydrolysis protocol is crucial for achieving a reproducible spectrum of fragments. Studies have shown that α-chymotrypsin can be more efficient than thrombin or cathepsin-D for generating a broad range of fibronectin fragments. researchgate.net A time-course analysis revealed that a 10-minute digestion with α-chymotrypsin was optimal, producing 11 distinct fragments, whereas overnight digestion was found to be too extensive. researchgate.net In other applications, polyclonal antibodies have been raised against fibronectin fragments generated by differential digestion with trypsin or chymotrypsin to create tools for studying fibronectin degradation in biological samples. nih.gov
| Enzyme | Typical Digestion Conditions | Generated Fragments/Observations | Reference |
|---|---|---|---|
| α-Chymotrypsin | 1 U/mL, 10 minutes | Optimal for producing a broad spectrum of fragments (e.g., 11 distinct fragments from murine fibronectin). researchgate.net | researchgate.net |
| Thrombin | 1 U/mL, overnight | Less efficient than α-chymotrypsin for generating a diverse range of fragments. researchgate.net | researchgate.net |
| Cathepsin-D | 0.3 U/mL, overnight | Less efficient than α-chymotrypsin; can generate fragments with proteolytic activities. nih.govresearchgate.net | nih.govresearchgate.net |
| Trypsin | Variable | Used for analytical fragmentation and in mass spectrometry to identify protein regions. nih.govnih.gov | nih.govnih.gov |
| Matrix Metalloproteinase-2 (MMP-2) | Variable | Cleaves fibronectin into distinct fragments, with activity potentially synergistic with inherent fibronectin proteolysis. nih.gov | nih.gov |
Recombinant Peptide Production and Design
Recombinant DNA technology offers a powerful alternative to enzymatic digestion for producing specific fibronectin fragments with precisely defined boundaries. nih.gov This "dissection" strategy allows for the high-yield production of individual domains or multi-domain fragments for structural and functional studies. nih.govresearchgate.net Various expression systems, including E. coli, Pichia pastoris, and human cell lines, have been successfully employed. nih.govspringernature.com
The design of recombinant fibronectin peptides often involves creating fusion proteins to facilitate purification or to combine functional domains. For example, a novel fibronectin-collagen peptide (FCP) was designed and expressed in P. pastoris to mimic the extracellular matrix (ECM) and modulate stem cell functions. nih.gov Another strategy involves fusing fibronectin fragments to tags like Glutathione S-transferase (GST) for affinity purification. nih.gov The FN3 domain, which contains the critical RGD cell-binding sequence, has been expressed in Bacillus subtilis, yielding a purified protein of approximately 27.3 kDa that was shown to promote cell migration and adhesion. mdpi.com
The choice of expression system can be critical. While bacterial systems like E. coli are common, eukaryotic systems such as P. pastoris or insect cells may be preferred when post-translational modifications like glycosylation are important for function, though they are not always necessary for producing bioactive fragments. researchgate.nettennessee.edu
| Recombinant Fragment/Peptide | Expression System | Key Features/Design | Reference |
|---|---|---|---|
| Various Fn1, Fn2, and Fn3 modules | E. coli, P. pastoris, human cell lines | Used for structural (crystallography, NMR) and functional investigations. nih.govresearchgate.netspringernature.com | nih.govresearchgate.netspringernature.com |
| Fibronectin-Collagen Peptide (FCP) | Pichia pastoris X33 | Fusion peptide designed to mimic ECM; expressed using the pPICZαΑ plasmid. nih.gov | nih.gov |
| FN3 Domain (containing RGD) | Bacillus subtilis WB800N | Secretory expression of the ~27.3 kDa functional domain for tissue repair applications. mdpi.com | mdpi.com |
| FNIII9-10 (containing RGD and PHSRN) | E. coli | Expressed in fusion with a Colored Multi Affinity Tag (CMAT) for simplified production and characterization. mdpi.com | mdpi.com |
| Fibronectin Matrix Mimetics (e.g., GST/III1H,8-10) | E. coli | Fusion of heparin-binding (FNIII1H) and integrin-binding (FNIII8-10) domains to mimic ECM fibronectin. nih.gov | nih.gov |
Chemical Synthesis of Bioactive Fibronectin Peptides
For short, well-defined fibronectin-derived peptides, chemical synthesis provides a direct route to production, bypassing biological systems entirely. nih.gov This approach is particularly advantageous for creating peptides with unnatural amino acids or specific modifications. nih.gov The two primary strategies for chemical peptide synthesis are soluble-phase and solid-phase peptide synthesis (SPPS). nih.gov
SPPS is the most common method for producing bioactive peptides for research applications. bachem.com In this technique, a peptide chain is assembled stepwise while anchored to an insoluble resin support. bachem.com This simplifies the purification process as excess reagents and by-products can be washed away after each coupling cycle. bachem.com This method is highly efficient for peptides typically up to about 18-30 residues in length. nih.govreading.ac.uk
Many well-known bioactive motifs from fibronectin, such as the Arginine-Glycine-Aspartic acid (RGD) sequence from the tenth type III domain and the Pro-His-Ser-Arg-Asn (PHSRN) synergy sequence from the ninth type III domain, are readily produced via chemical synthesis. researchgate.net These synthetic peptides are instrumental in studies of cell adhesion. For more complex or longer peptides, a fragment condensation approach can be used, where smaller, separately synthesized peptide fragments are coupled together on the solid phase. nih.govresearchgate.net
| Peptide Motif | Fibronectin Origin | Synthesis Method | Significance | Reference |
|---|---|---|---|---|
| RGD (Arg-Gly-Asp) | Tenth Type III Domain (FNIII10) | Solid-Phase Peptide Synthesis (SPPS) | Primary integrin-binding motif crucial for cell adhesion. researchgate.net | researchgate.net |
| PHSRN (Pro-His-Ser-Arg-Asn) | Ninth Type III Domain (FNIII9) | Solid-Phase Peptide Synthesis (SPPS) | Acts synergistically with the RGD motif to enhance cell adhesion. researchgate.net | researchgate.net |
| PHSRN-GRGDSP | Combination of FNIII9 and FNIII10 motifs | Chemical Synthesis (likely SPPS) | A combined peptide that promotes adhesion and pluripotency of human pluripotent stem cells. researchgate.net | researchgate.net |
Functionalization and Immobilization Strategies for In Vitro Substrates
To investigate the biological activity of fibronectin hydrolyzates and synthetic peptides, they must be presented to cells in a controlled manner, typically by immobilizing them onto a substrate. The strategy used for immobilization can significantly impact the conformation and bioactivity of the peptide. molbiolcell.org
Strategies for immobilization can be broadly categorized into physical adsorption and covalent coupling. nih.gov
Physical Adsorption: This is the simplest method, where the protein or peptide is passively adsorbed onto a culture surface. nih.gov However, this can lead to random orientation and potential denaturation, which may reduce the availability of cell-binding sites. nih.gov The underlying substrate chemistry (e.g., hydrophobicity) strongly influences the conformation of the adsorbed fibronectin and subsequent cell behavior. molbiolcell.orgnih.govnih.gov
Covalent Immobilization: This approach offers greater control over the density and orientation of the immobilized peptide. nih.gov Surfaces are often chemically modified to introduce reactive groups (e.g., primary amines, thiols) that can form stable covalent bonds with the peptides. nih.gov For instance, tissue culture polystyrene can be treated with allylamine (B125299) to introduce primary amines, which can then be used to anchor peptides. nih.gov This method provides more stable coatings compared to simple adsorption. nih.gov
Advanced strategies include the use of linker molecules or fusion proteins. Polyethylene glycol (PEG) can be used to create a non-fouling background, onto which peptides are then specifically coupled. nih.gov Another innovative approach involves creating fusion proteins of fibronectin-derived peptides with mussel adhesion protein, which facilitates strong immobilization on various surfaces. researchgate.net Similarly, avidin-conjugated hydrogels can be functionalized with biotinylated fibronectin or its fragments, allowing for specific and stable anchoring within a 3D culture environment. acs.org
| Immobilization Strategy | Substrate Example | Description | Reference |
|---|---|---|---|
| Physical Adsorption | Polystyrene, Collagen, Gold (with SAMs) | Relies on non-covalent interactions. Peptide conformation and activity are highly dependent on substrate surface chemistry (e.g., -CH3, -NH2, -COOH, -OH groups). molbiolcell.orgnih.gov | molbiolcell.orgnih.gov |
| Covalent Coupling | Amine-functionalized polystyrene, Glass | Peptides are covalently bonded to the surface via reactive groups, providing a more stable and controlled presentation. nih.gov | nih.gov |
| Fusion with Adhesion Proteins | Culture dishes | Peptides are expressed as fusions with proteins like mussel adhesion protein to promote strong, stable immobilization. researchgate.net | researchgate.net |
| Biotin-Avidin System | Nanofibrillar cellulose (B213188) hydrogel | Biotinylated fibronectin/peptides are bound to avidin-functionalized substrates for specific and stable anchoring in 3D environments. acs.org | acs.org |
| Self-Assembled Monolayers (SAMs) | Gold | Creates a well-defined chemical surface (e.g., terminated with -CH3, -NH2, -COOH, -OH) to control protein adsorption and cell interaction. nih.gov | nih.gov |
Advanced Research Avenues and Future Directions in Fibronectin Hydrolyzate Studies
Discovery of Novel Bioactive Peptide Sequences and Cryptic Sites
The enzymatic hydrolysis of fibronectin is a key process for unlocking its latent therapeutic potential. Within the complex structure of the parent fibronectin protein lie encrypted bioactive peptides and cryptic sites. mdpi.com These are sequences or domains that are functionally silent in the intact protein but become active upon proteolytic cleavage. nih.govnih.gov This process of enzymatic hydrolysis mimics natural physiological or pathological protein degradation and can release fragments with novel biological activities not exhibited by the full-length molecule. nih.gov
The generation of these bioactive hydrolyzates is typically achieved through the use of specific proteases. Enzymes such as trypsin, thermolysin, pepsin, and papain are commonly employed to digest fibronectin under controlled conditions, yielding a variety of peptide fragments. mdpi.comdoi.org The resulting peptides can possess a range of biological functions, including roles in cell adhesion, migration, and signaling. nih.govnih.gov
A significant area of research is the identification of "matrikines," which are small peptides derived from the breakdown of extracellular matrix proteins like fibronectin that can modulate cellular activities. mdpi.com The release of these peptides is crucial, as they can influence processes such as wound healing and tissue regeneration. For instance, fragments of fibronectin have been shown to possess cryptic activities, including metalloprotease activity, which are not present in the intact protein. nih.govnih.gov
The process of hydrolysis can expose cryptic self-assembly sites within fibronectin domains, which are thought to be important for the initiation of fibronectin matrix assembly, a process known as fibrillogenesis. frontiersin.orgresearchgate.net This exposure can be triggered by mechanical forces, leading to the unfolding of fibronectin domains and the revelation of these previously hidden interaction sites. frontiersin.orgresearchgate.net
Table 1: Enzymes Used in Fibronectin Hydrolysis and Resulting Bioactive Fragments
| Enzyme | Parent Protein Domain | Resulting Fragment/Peptide | Observed Bioactivity |
|---|---|---|---|
| Trypsin | Full Fibronectin | Various peptides | Cell attachment and spreading |
| Thermolysin | Full Fibronectin | 150-140 kDa, 40 kDa, 32 kDa fragments | Differential binding to gelatin and heparin; cell spreading and attachment |
| Pepsin | General ECM Proteins | Matrikines | Regulation of cell proliferation and differentiation |
| Papain | General Food Proteins | Bioactive peptides | Various, including antioxidant and antihypertensive |
Investigation of Complex Inter-Domain Interactions in Multi-Fragment Systems
Following the hydrolysis of fibronectin, the resulting mixture is a complex system of multiple domains and fragments that can interact in intricate ways. Understanding these inter-domain interactions is crucial as they can lead to synergistic or antagonistic effects on cellular behavior. The modular nature of fibronectin, composed of Type I, II, and III domains, allows for a "dissection" strategy where the function of individual and combined fragments can be studied. doi.orgfrontiersin.org
Research has shown that certain fibronectin fragments can re-associate, a phenomenon known as fragment complementation, sometimes with high affinity. nih.gov For example, fragments of the tenth fibronectin type III (FNfn10) domain can reconstitute to form a native-like fold. nih.gov This suggests that even after hydrolysis, cooperative interactions between different domains can occur and may be necessary for biological function.
A key example of synergistic activity is the interaction between the ninth and tenth type III domains (FIII9-10). The FIII10 domain contains the primary integrin-binding RGD loop, while the FIII9 domain contains a synergy site (PHSRN) that enhances cell adhesion. mdpi.com The stability and conformation of the FIII9 domain are critical for this synergistic effect, highlighting that the biological activity is not solely dependent on the presence of a single motif but on the structural and functional interplay between adjacent domains. mdpi.com
Furthermore, interactions between distant domains can regulate the exposure of cryptic sites. For instance, a weak but specific interaction between the first and second type III domains (¹⁻²FNIII) maintains a "closed" conformation. nih.gov Disruption of this interaction, potentially through cell-generated tension, leads to an "open" conformation that can then interact with other fibronectin molecules, initiating fibrillogenesis. nih.gov This demonstrates that the hydrolysate environment is not a simple collection of independent fragments but a dynamic system where inter-domain associations dictate the ultimate biological outcome.
Table 2: Examples of Inter-Domain Interactions in Fibronectin Fragment Systems
| Interacting Domains/Fragments | Type of Interaction | Functional Consequence |
|---|---|---|
| ¹FNIII and ²FNIII | Weak, specific interdomain interaction | Maintains a closed conformation, regulating fibrillogenesis |
| FIII9 and FIII10 | Synergistic activity | Enhanced integrin-mediated cell adhesion |
| N-terminal 30 kDa fragment and ¹⁻²FNIII | Self-association | Potential initiation of fibril formation |
| ABC and DEFG fragments of FNfn10 | High-affinity fragment complementation | Reconstitution of the native fold |
Development of High-Throughput Screening Platforms for Functional Hydrolyzates
The complexity of fibronectin hydrolyzates necessitates the development of high-throughput screening (HTS) platforms to efficiently identify and characterize fragments with desired biological activities. Traditional methods for quantifying fibronectin-related functions are often cumbersome and not scalable. nih.gov Modern HTS approaches offer the potential to screen large libraries of peptides derived from hydrolysates for various functional readouts. nih.govmdpi.com
A variety of HTS platforms can be adapted for this purpose. These include biochemical assays, such as fluorescence-based methods to measure binding affinities or enzyme activities, and cell-based assays that can screen for effects on cell viability, adhesion, migration, and signaling. nih.govmdpi.com For instance, a microtiter assay has been developed to quantify fibronectin deposition by human fibroblasts, which could be used to screen for hydrolyzate fragments that either promote or inhibit matrix assembly. nih.gov
Bioassay-guided fractionation is a powerful strategy to screen for specific bioactive peptides within a complex hydrolysate. mdpi.com This involves separating the hydrolysate into different fractions using techniques like size exclusion or reversed-phase chromatography and then testing each fraction for the desired activity. mdpi.com The active fractions can then be further purified and the peptide sequences identified using mass spectrometry. mdpi.com
In addition to experimental screening, in silico approaches are becoming increasingly valuable. Bioinformatics tools can predict the release of bioactive peptides from a protein sequence based on the specificity of the protease used. nih.gov Furthermore, computational methods like molecular docking can predict the interaction of peptides with target receptors, helping to prioritize candidates for experimental validation. mdpi.com
Table 3: High-Throughput Screening Platforms for Fibronectin Hydrolyzates
| HTS Platform | Functional Readout | Application for Fibronectin Hydrolyzates |
|---|---|---|
| Fluorescence-Based Assays | Binding affinity, enzyme activity, protein deposition | Quantifying interactions with receptors, screening for modulators of matrix assembly |
| Cell-Based Assays (e.g., High-Content Imaging) | Cell adhesion, migration, proliferation, morphology | Identifying peptides that influence cell behavior |
| Bioassay-Guided Fractionation with Mass Spectrometry | Identification of specific bioactive peptides | Isolating and sequencing novel functional peptides from a complex mixture |
| In Silico Screening (e.g., Molecular Docking) | Prediction of peptide-receptor interactions | Prioritizing peptide candidates for synthesis and experimental testing |
Computational Modeling and Simulation of Fibronectin Hydrolyzate Structure and Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structure and interactions of fibronectin hydrolyzates at an atomic level. These in silico approaches provide insights that can be difficult to obtain through experimental methods alone and can guide the design of new bioactive peptides. mdpi.com
MD simulations can be used to study the conformational dynamics of fibronectin fragments and how they interact with each other and with other molecules, such as cell surface receptors or biomaterial surfaces. nih.govdoi.orgnih.gov For example, simulations have been used to investigate the adsorption of fibronectin fragments onto different model biomaterial surfaces, revealing how surface chemistry influences the orientation and availability of cell-binding sites like the RGD loop. doi.orgnih.gov These studies have shown that electrostatic interactions are a major driving force for adsorption on charged surfaces, while van der Waals interactions dominate on uncharged surfaces. doi.orgnih.gov
Computational models of entire fibronectin domains or multi-domain fragments can be constructed to analyze their structure and potential interaction sites. mdpi.com Molecular docking simulations can then be used to predict how these fragments might bind to target proteins, such as integrins. mdpi.com This can help in identifying key residues involved in the interaction and in designing peptides that could either mimic or inhibit these interactions for therapeutic purposes. nih.govmdpi.com
Furthermore, bioinformatics platforms can predict the generation of bioactive peptides from the fibronectin sequence following enzymatic digestion. nih.gov By combining this with structural modeling, it is possible to predict the three-dimensional structure of these peptides and how they might interact with their biological targets. This integrated computational approach can significantly accelerate the discovery and optimization of functional fibronectin hydrolyzates. mdpi.com
Table 4: Computational Approaches for Studying Fibronectin Hydrolyzates
| Computational Method | Application | Key Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Studying conformational dynamics and adsorption of fragments | Understanding how fragments behave on surfaces and the availability of binding sites |
| Molecular Docking | Predicting the binding of fragments to target receptors | Identifying key interaction sites and designing peptides with specific binding properties |
| In Silico Enzymatic Digestion | Predicting the sequences of released bioactive peptides | Guiding the selection of enzymes to generate specific functional peptides |
| Structural Modeling | Determining the 3D structure of fibronectin fragments | Visualizing the spatial arrangement of domains and identifying potential interaction surfaces |
Understanding the Role of Fibronectin Hydrolyzates in Biophysical Cues and Mechanotransduction in Cellular Microenvironments
Fibronectin and its fragments play a crucial role in providing biophysical and biochemical cues to cells, thereby influencing their behavior within the cellular microenvironment. mdpi.comnih.gov These cues are critical for mechanotransduction, the process by which cells sense and respond to mechanical stimuli from their surroundings. nih.govdoi.org
The interaction of cells with fibronectin is primarily mediated by integrin receptors, which connect the extracellular matrix (ECM) to the intracellular cytoskeleton. mdpi.comnih.gov The binding of fibronectin fragments containing the RGD sequence to integrins can trigger a cascade of intracellular signaling events that regulate cell adhesion, spreading, migration, and differentiation. nih.gov The presentation of these fragments in the microenvironment can therefore act as a powerful biophysical cue.
Mechanical forces can alter the conformation of fibronectin and its fragments, exposing cryptic binding sites that can initiate new signaling pathways. nih.gov This is a form of extracellular mechanotransduction, where the mechanical properties of the ECM, influenced by the presence and state of fibronectin hydrolyzates, can directly impact cell function. doi.org For example, stretched fibronectin fragments can promote the assembly of the fibronectin matrix, further altering the mechanical properties of the microenvironment. doi.org
Fibronectin hydrolyzates can also influence the cellular microenvironment by interacting with other ECM components and growth factors. nih.gov Certain fibronectin fragments have been shown to bind growth factors, effectively localizing them and presenting them to cells in a synergistic manner with integrin-binding sites. nih.gov This co-presentation can significantly enhance cellular responses compared to the soluble growth factor alone. The presence of fibronectin fragments in tissues, such as in degenerating intervertebral discs, can stimulate cells to produce matrix-degrading enzymes, further remodeling the microenvironment. nih.gov
Table 5: Fibronectin Hydrolyzates in Mechanotransduction and the Cellular Microenvironment
| Aspect | Role of Fibronectin Hydrolyzates | Signaling Pathways Implicated |
|---|---|---|
| Biophysical Cues | Provide ligands for integrin binding, influencing cell adhesion and spreading. | Integrin-mediated signaling |
| Mechanotransduction | Mediate the transmission of mechanical forces from the ECM to the cell; conformational changes expose cryptic sites. | Rho-GTPase pathways, Focal Adhesion Kinase (FAK) signaling |
| Cellular Microenvironment | Modulate ECM assembly, sequester and present growth factors, stimulate protease production. | Growth factor receptor signaling, MAPK/ERK pathway |
| Cellular Response | Regulate cell migration, proliferation, and differentiation. | Various, depending on the specific peptide and cell type |
Q & A
Basic Research Questions
Q. What enzymatic methods are optimal for generating fibronectin-derived protein hydrolyzates with preserved bioactivity?
- Methodological Answer : Hydrolysis parameters (enzyme type, temperature, pH, and enzyme-to-substrate ratio) must be systematically optimized. For example, elastase has been used for α-lactalbumin hydrolysis with a focus on maintaining peptide bioactivity (e.g., DPP-IV inhibition) . Fibronectin hydrolysis requires validation via SDS-PAGE and mass spectrometry to confirm fragment sizes and functional domains (e.g., FN3 domains) .
Q. How can researchers quantify fibronectin expression in cellular models exposed to hydrolyzates?
- Methodological Answer : Use Western blotting with anti-fibronectin antibodies for protein quantification and real-time RT-PCR for mRNA analysis. Normalize data to housekeeping genes (e.g., GAPDH) and include controls for TGF-β/Smads pathway interference, as fibronectin upregulation is pathway-dependent . ELISA assays are recommended for secreted fibronectin in cell culture supernatants .
Q. What functional roles do fibronectin hydrolyzates play in extracellular matrix (ECM) remodeling?
- Methodological Answer : Fibronectin fragments retain binding sites for integrins (e.g., RGD motifs) and collagen, which can be tested via adhesion assays using fibroblasts or endothelial cells. Monitor ECM deposition via Sircol collagen assays and confocal microscopy .
Advanced Research Questions
Q. How do structural variations in fibronectin Type III (FN3) domains influence hydrolyzate bioactivity?
- Methodological Answer : Compare recombinant fibronectin constructs with/without specific FN3 domains using X-ray crystallography (e.g., PDB IDs: 2w1n, 2yrz) . Assess functional impacts via knock-in/knockout cellular models and measure adhesion, migration, or wound-healing rates . Contradictions in domain-specific effects may arise from alternative splicing patterns .
Q. What experimental designs resolve contradictions in hydrolyzate efficacy across in vitro vs. in vivo models?
- Methodological Answer : Use meta-analysis to identify confounding variables (e.g., hydrolyzate purity, dosage, or model species). For example, corn gluten hydrolyzates reduced body weight in rodents but not in other plant protein studies . Apply one-way ANOVA with post-hoc tests (e.g., SNK-q test) to validate significance across replicates .
Q. How do fibronectin-binding proteins (e.g., FnBPA, EfbA) influence bacterial adherence in the presence of hydrolyzates?
- Methodological Answer : Co-culture pathogens like Staphylococcus aureus with hydrolyzate-treated host cells. Quantify adherence via fluorescence labeling or qPCR targeting bacterial adhesion genes (e.g., fnbA). Note that fibrillar fibronectin in ECM enhances bacterial colonization, while soluble hydrolyzates may competitively inhibit binding .
Q. What statistical approaches are critical for analyzing dose-dependent effects of hydrolyzates on ECM components?
- Methodological Answer : Employ response surface methodology (RSM) to model nonlinear relationships between hydrolyzate concentration and outcomes (e.g., collagen synthesis). Validate models using adjusted R² values and ANOVA p-values (<0.05) . Address batch-to-batch variability by repeating experiments with hydrolyzates from independent preparations .
Methodological Notes for Data Interpretation
- Contradictory Data : Discrepancies in hydrolyzate bioactivity may stem from differences in hydrolysis protocols (e.g., enzymatic vs. acidic/alkaline methods) . Always report CAS numbers (e.g., 100085-35-6 for fibronectin hydrolyzates) and purity levels.
- Structural Validation : Use circular dichroism (CD) spectroscopy to confirm secondary structure retention in hydrolyzates, as random coil conformations may reduce functionality .
- Ethical Considerations : For in vivo studies, disclose hydrolyzate sources (e.g., human placenta-derived vs. recombinant) to comply with ethical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
